REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20]>Cl.O>[ClH:20].[Br:11][C:9]1[C:8]([F:12])=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:1][NH2:13])[CH:10]=1 |f:1.2,3.4.5,8.9|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=C1)Br)F
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with a NaCl -ice bath
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The thick suspension was filtered
|
Type
|
WASH
|
Details
|
the collected precipitate was washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with MeOH with sonication
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with DCM
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=CC(=C(C(=O)O)C=C1F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.37 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |